
Emmolic acid, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceanothic acid acetate is an organic compound known for its unique aromatic properties. It is a colorless to slightly yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol and acetone . The compound is derived from ceanothic acid, which is a pentacyclic triterpenoid found in various plants, particularly those in the Rhamnaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceanothic acid acetate can be synthesized by reacting ceanothic acid with acetic anhydride. The process involves placing ceanothic acid in a reactor and gradually adding acetic anhydride. The reaction is carried out at an appropriate temperature and for a specific duration until completion . The product is then purified through distillation to obtain pure ceanothic acid acetate.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ceanothic acid acetate undergoes various chemical reactions, including esterification, reduction, and oxidation . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Esterification: Acetic anhydride is commonly used for esterification.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Oxidation: Oxidizing agents like potassium permanganate are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of ceanothic acid, which exhibit different biological activities .
Scientific Research Applications
Ceanothic acid acetate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential biological activities.
Medicine: Its derivatives are being explored for their antimicrobial and anti-inflammatory properties.
Industry: Ceanothic acid acetate is used in the fragrance industry due to its unique aromatic properties.
Mechanism of Action
Ceanothic acid acetate exerts its effects primarily through the inhibition of acetylcholinesterase. The compound interacts with the peripheral anionic site of the enzyme, leading to competitive and reversible inhibition . This mechanism is crucial
Properties
Molecular Formula |
C32H48O6 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
(1R,2R,5S,14R)-16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |
InChI |
InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37)/t19?,20?,21?,22?,23?,24?,25?,29-,30-,31+,32+/m1/s1 |
InChI Key |
HMTHVBZILGKTGT-VXAUDZCMSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




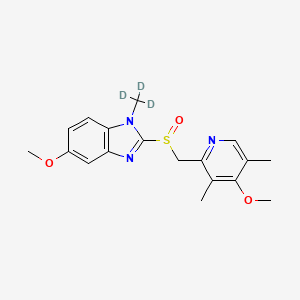
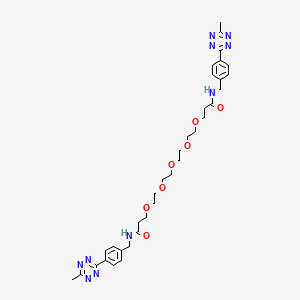
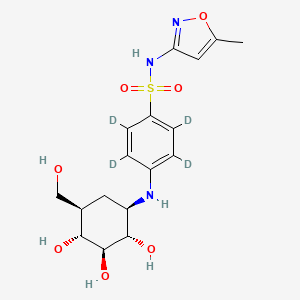
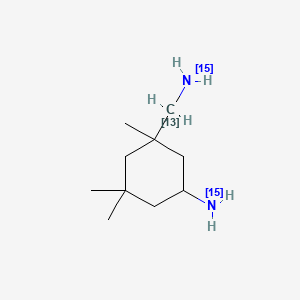
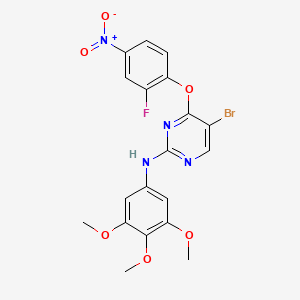
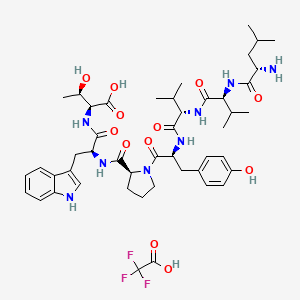
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
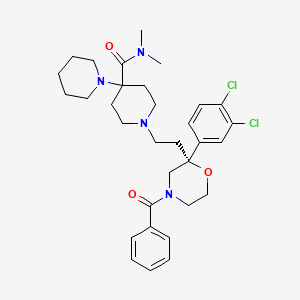

![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)

